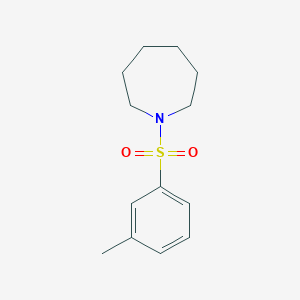
1-(m-Tolylsulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of non-fused N-aryl azepane derivatives, which includes “1-(m-Tolylsulfonyl)azepane”, has been described in the literature . These reactions are Pd/LA-catalyzed and proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .Molecular Structure Analysis
The molecular structure of azepane derivatives has been studied using quantum mechanics at the B3LYP and the CCSD (T) levels of theory with the triple-zeta quality basis set 6-311+G (d,p) . The results are compared with the well-established results of cycloheptane .Chemical Reactions Analysis
Azepane derivatives have been widely used as key intermediates in synthetic chemistry . Most of the mechanisms involved the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation .Scientific Research Applications
Green Chemistry Applications
Azepanes have been utilized in the synthesis of a new family of room temperature ionic liquids, contributing to more sustainable chemical processes. For example, the synthesis of azepanium ionic liquids from azepane offers a way to mitigate waste disposal challenges in the polyamide industry. These ionic liquids show promise due to their wide electrochemical windows, making them suitable as safe alternatives to electrolytes based on volatile organic compounds (Belhocine et al., 2011).
Medicinal Chemistry Applications
Azepane in Drug Synthesis
Azepane derivatives have been explored for their potential in synthesizing indolizidine alkaloids, which are significant in the development of new therapeutic agents. A strategy employing N-toluenesulfonyl aziridines showcases the utility of azepane in constructing complex molecules like (-)-indolizidine 223AB and alkaloid (-)-205B (Smith & Kim, 2006).
Azepanes as Glycosidase Inhibitors
The synthesis of tri- and tetra-hydroxy seven-membered iminocyclitols from D-(+)-glucurono-γ-lactone has demonstrated azepanes' potential as glycosidase inhibitors, which could be pivotal in developing treatments for various diseases (Kalamkar et al., 2010).
Materials Science Applications
Azepanium-based ionic liquids have been identified as promising green electrolytes for high-voltage supercapacitors, indicating their significant role in energy storage technologies. Their structural features, such as ether linkages in the cationic side chains, significantly affect their physical properties, offering insights into designing efficient electrolyte systems (Pohlmann et al., 2015).
Pharmaceutical Significance
Azepane-based motifs have shown a wide range of pharmacological properties, leading to the approval of over 20 azepane-based drugs by the FDA. These compounds have been utilized in treatments for cancer, tuberculosis, Alzheimer's disease, and as antimicrobial agents, demonstrating the versatility and importance of azepane derivatives in drug discovery (Zha et al., 2019).
properties
IUPAC Name |
1-(3-methylphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-12-7-6-8-13(11-12)17(15,16)14-9-4-2-3-5-10-14/h6-8,11H,2-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEWNASARBFXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


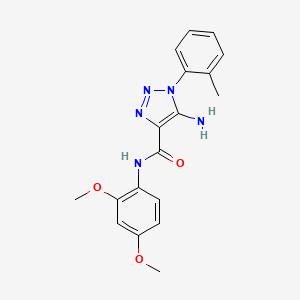

![[4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride hydrate](/img/structure/B2724932.png)
![(Z)-ethyl 4-((4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2724933.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2724934.png)
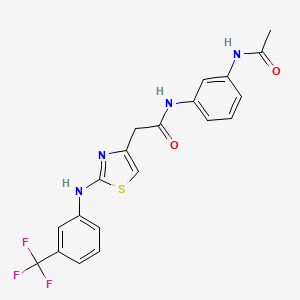
![(Z)-ethyl 2-((3-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2724939.png)
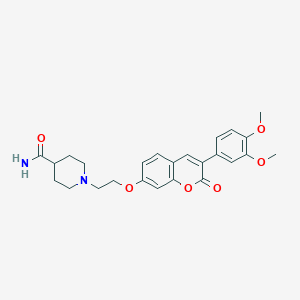
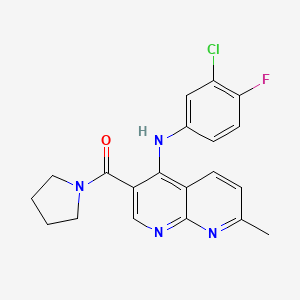
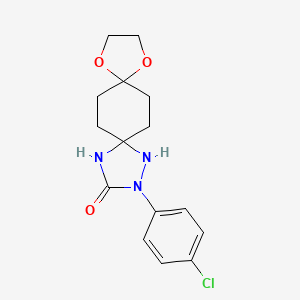
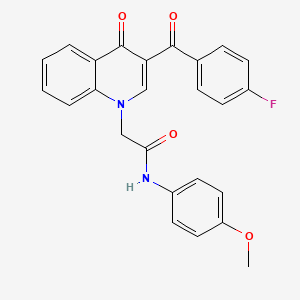
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2724949.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2724951.png)